(4,6-Difluoro-1H-indazol-3-yl)methanamine
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Overview
Description
(4,6-Difluoro-1H-indazol-3-yl)methanamine is a chemical compound belonging to the indazole family, characterized by the presence of two fluorine atoms at the 4 and 6 positions of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Difluoro-1H-indazol-3-yl)methanamine typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the indazole core, followed by further functionalization to introduce the methanamine group . Transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(4,6-Difluoro-1H-indazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine positions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of methoxy-substituted indazole derivatives.
Scientific Research Applications
(4,6-Difluoro-1H-indazol-3-yl)methanamine has been explored for its potential in various scientific research applications:
Medicinal Chemistry: The compound has shown promise as a scaffold for developing new drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Research: The compound has been studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of (4,6-Difluoro-1H-indazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- (4,5-Difluoro-1H-indazol-3-yl)methanamine
- (4,6-Dichloro-1H-indazol-3-yl)methanamine
- (4,6-Dimethyl-1H-indazol-3-yl)methanamine
Uniqueness
(4,6-Difluoro-1H-indazol-3-yl)methanamine is unique due to the presence of fluorine atoms, which impart distinct electronic properties and enhance its reactivity compared to other similar compounds. This makes it particularly valuable in medicinal chemistry for developing drugs with improved efficacy and selectivity .
Properties
Molecular Formula |
C8H7F2N3 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(4,6-difluoro-2H-indazol-3-yl)methanamine |
InChI |
InChI=1S/C8H7F2N3/c9-4-1-5(10)8-6(2-4)12-13-7(8)3-11/h1-2H,3,11H2,(H,12,13) |
InChI Key |
HNANGWCPWVJRNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)CN)F)F |
Origin of Product |
United States |
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